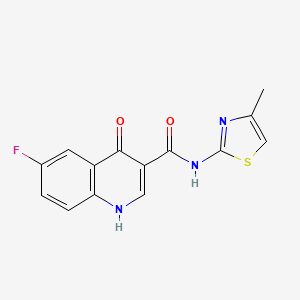

6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

Description

Background on Quinoline-3-carboxamide Derivatives

Quinoline-3-carboxamide derivatives represent a critical subclass within the broader quinoline family, characterized by their carboxamide functional group at the third position of the quinoline ring. These compounds have garnered attention for their ability to interact with diverse biological targets, including enzymes involved in infectious diseases and cancer progression. The quinoline scaffold’s inherent aromaticity and electron-rich nature facilitate π-π stacking and hydrogen-bonding interactions, enhancing binding affinity to proteins and nucleic acids. For instance, fluoroquinolones, a well-known subclass, exploit this structural framework to inhibit bacterial DNA gyrase.

The incorporation of carboxamide groups further modulates solubility and bioavailability, addressing limitations of earlier quinoline-based therapeutics. Recent advances in green synthesis methodologies have enabled the efficient production of complex quinoline-3-carboxamide derivatives, reducing reliance on hazardous reagents and improving scalability. These innovations align with the growing emphasis on sustainable pharmaceutical manufacturing while expanding the chemical space for drug discovery.

Discovery and Development of 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

The discovery of this compound arose from systematic efforts to optimize quinoline derivatives for enhanced target specificity and metabolic stability. Fluorination at the sixth position was strategically employed to improve membrane permeability and resistance to oxidative metabolism, a design principle validated in fluorinated antimalarials like mefloquine. The 4-hydroxy group introduces a hydrogen-bond donor, potentially enhancing interactions with enzymatic active sites, as observed in hydroxychloroquine’s mechanism of action.

The thiazole ring at the carboxamide terminus contributes additional heterocyclic diversity, a feature associated with improved pharmacokinetic profiles in antimicrobial and anticancer agents. Computational studies suggest that the thiazole’s sulfur atom participates in hydrophobic interactions, while its methyl group reduces steric hindrance, favoring binding to targets like kinase enzymes. Early synthetic routes involved Ullmann coupling and nucleophilic substitution reactions, though recent green chemistry approaches have explored solvent-free conditions to minimize environmental impact.

Historical Context of Quinoline-Based Therapeutics

Quinoline’s therapeutic legacy dates to the 19th century with the isolation of quinine from cinchona bark, which revolutionized malaria treatment. The mid-20th century saw the development of chloroquine and primaquine, solidifying quinolines as antimalarial mainstays. Subsequent decades expanded their applications: fluoroquinolones became first-line antibiotics, while camptothecin derivatives demonstrated antitumor efficacy.

The evolution of this compound reflects this trajectory, incorporating lessons from past successes. For example, the fluorination strategy mirrors advancements in fluoroquinolone antibiotics, where fluorine atoms enhance bacterial permeability and reduce resistance. Similarly, the thiazole moiety draws from antitubercular agents like bedaquiline, which utilizes heterocyclic appendages to improve target engagement.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies modern drug design principles, merging structural modularity with rational functionalization. The quinoline-thiazole hybrid architecture enables dual targeting capabilities, a feature increasingly sought in multifunctional agents for complex diseases like Alzheimer’s and multidrug-resistant infections. Molecular docking simulations predict strong affinity for enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting potential in neurodegenerative disorders.

Moreover, its antioxidant properties, inferred from analogous quinoline derivatives, position it as a candidate for mitigating oxidative stress in cardiovascular and inflammatory diseases. The table below summarizes key structural features and their hypothesized biological roles:

Research Objectives and Scope

Current research on this compound aims to:

- Elucidate its mechanism of action against microbial and cellular targets.

- Optimize synthetic routes for scalability and sustainability.

- Evaluate its efficacy in preclinical models of neurodegeneration and infection.

- Explore synergistic effects with existing therapeutics to combat drug resistance.

Properties

IUPAC Name |

6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALILEQQQJQMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide.

Thiazole Ring Formation: The thiazole ring is formed by reacting the appropriate thioamide with α-haloketones.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Oxidation: Formation of quinoline-4-one derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide exhibits considerable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The presence of the thiazole ring enhances its interaction with biological targets, significantly contributing to its efficacy as an antimicrobial agent.

For instance, a study demonstrated that derivatives of quinoline compounds showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as future antituberculosis agents .

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 16 | 6.25 |

| Pseudomonas aeruginosa | 19 | Not specified |

| Candida albicans | Not specified | Not specified |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of specific enzymes and interference with DNA replication processes, which can lead to cell death in cancer cells. The unique combination of functional groups in this compound contributes to its stability and biological activity.

In vitro studies have shown that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, related compounds have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy : A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of quinoline derivatives similar to this compound. It reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, establishing a strong foundation for further research into this compound's clinical applications .

- Anticancer Research : Another study focused on quinoline derivatives demonstrated their effectiveness against various cancer cell lines. The research indicated that modifications to the quinoline structure could enhance anticancer properties, paving the way for developing new therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with DNA replication and repair processes, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide with related compounds:

Key Observations:

- Quinoline Core Positioning: The target compound’s carboxamide group at position 3 distinguishes it from quinoline-4-carboxamide analogs (e.g., Compound 35), which may alter target binding or solubility.

- Halogen Substitution : The 6-fluoro substituent in the target compound contrasts with 6-chloro in ’s derivative. Fluorine’s electron-withdrawing effects could enhance metabolic stability compared to chlorine .

- Thiazole Modifications: The 4-methylthiazole group in the target compound is structurally analogous to Pritelivir’s thiazole moiety, which is critical for antiviral activity against herpes viruses .

Mechanistic and Pharmacological Insights

- Thiazole Role : The 4-methyl-1,3-thiazole group in the target compound likely contributes to hydrogen bonding and hydrophobic interactions with biological targets, as seen in Pritelivir’s inhibition of herpesvirus helicase-primase .

- Fluorine Impact: The 6-fluoro substituent may reduce oxidative metabolism, improving half-life compared to non-fluorinated analogs .

Biological Activity

6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It exhibits promising antimicrobial and anticancer properties, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A fluorine atom at the 6th position.

- A hydroxyl group at the 4th position.

- A carboxamide group attached to a thiazole ring .

This unique combination of functional groups contributes to its biological activity and stability.

The mechanism of action involves the compound's ability to interact with specific molecular targets within cells. It can inhibit the activity of certain enzymes by binding to their active sites, thus blocking substrate access. Additionally, it may interfere with DNA replication and repair processes, leading to cell death in microbial and cancer cells.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi. The presence of the thiazole ring enhances its interaction with biological targets, contributing to its efficacy as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it exhibits moderate to excellent antiproliferative activity against several cancer cell lines, including A549 (lung), HT-29 (colon), and U87MG (glioblastoma) cells. The structure-activity relationship (SAR) analyses suggest that the fluorine group plays a crucial role in enhancing its antitumor activity .

Case Studies

- Antitumor Efficacy : A study evaluating various quinoline derivatives found that compounds similar to 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline exhibited IC50 values in the nanomolar range against c-Met kinase, indicating their potential as multitargeted receptor tyrosine kinase inhibitors .

- Cytotoxicity Assays : In cytotoxicity assays conducted on different cell lines, this compound maintained higher viability rates compared to control groups, suggesting its potential use in cancer therapy without significant toxicity .

Data Table: Biological Activity Summary

Q & A

Q. What are the key structural features of 6-fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide, and how do they influence its reactivity?

The compound contains a quinoline core substituted with a fluoro group at position 6, a hydroxyl group at position 4, and a 4-methylthiazole-2-carboxamide moiety at position 2. The fluorine atom enhances electronegativity and metabolic stability, while the thiazole ring introduces heterocyclic diversity, potentially improving binding affinity in biological systems. X-ray crystallography (for analogous quinoline-thiazole hybrids) can confirm spatial arrangements and intermolecular interactions critical for reactivity .

Q. What synthetic routes are reported for analogous quinoline-thiazole hybrids?

Multi-step synthesis typically involves:

- Step 1 : Formation of the quinoline backbone via Gould-Jacobs cyclization using ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as an intermediate .

- Step 2 : Amidation with 4-methylthiazole-2-amine under coupling agents like EDC/HOBt.

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Yield optimization requires careful control of reaction temperature (e.g., 80–100°C) and stoichiometry of reagents .

Q. How can researchers validate the purity and identity of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- NMR : Confirm structural integrity via - and -NMR, focusing on characteristic peaks (e.g., thiazole protons at δ 7.2–7.5 ppm, quinoline hydroxyl at δ 10–12 ppm).

- High-resolution MS : Match molecular ion peaks to the theoretical mass (CHFNOS: calc. 348.06) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in antimicrobial or anticancer assays may arise from:

- Assay conditions : Varying pH, serum protein content, or incubation time. Standardize protocols using CLSI guidelines.

- Compound stability : Perform stability studies in DMSO or cell culture media (e.g., LC-MS monitoring over 24–48 hours).

- Cellular uptake : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Modify the hydroxyl group (position 4) with ester or phosphate prodrug moieties to enhance solubility.

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life.

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS quantification of plasma/tissue levels .

Q. How can structure-activity relationships (SAR) guide the development of derivatives with improved potency?

- Thiazole modifications : Replace 4-methyl with electron-withdrawing groups (e.g., -CF) to enhance target binding.

- Quinoline fluorination : Test mono-/di-fluoro analogs to balance lipophilicity and metabolic stability.

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or triazole groups to mitigate hydrolysis .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Target identification : Use affinity chromatography or thermal shift assays with recombinant proteins (e.g., DNA gyrase for antimicrobial activity).

- Transcriptomic profiling : RNA-seq or proteomics to identify differentially expressed pathways in treated vs. control cells.

- Molecular docking : Simulate interactions with validated targets (e.g., topoisomerase IV) using AutoDock Vina .

Q. How can researchers address low yields in the final amidation step?

- Coupling reagent optimization : Test alternatives to EDC/HOBt, such as HATU or DMTMM, in DMF or THF.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).

- Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates and adjust protecting groups (e.g., tert-butyl for hydroxyl) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.